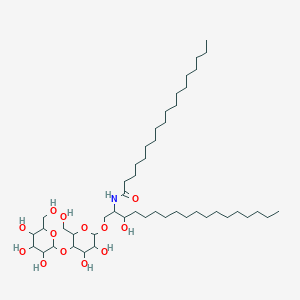

N-Stearoyl-DL-dihydrolactocerebroside

Description

N-Stearoyl-DL-dihydrolactocerebroside (CAS: 15373-20-3) is a synthetic cerebroside derivative characterized by a stearoyl (C18:0) acyl chain linked to a dihydrosphingosine backbone and a lactose (galactose-glucose disaccharide) moiety. This compound is distinguished by its polar disaccharide group, which enhances its solubility in aqueous environments compared to monosaccharide-containing cerebrosides. It is primarily utilized in biomedical research as a biochemical reagent for studying lipid-protein interactions, membrane dynamics, and glycosphingolipid metabolism .

Properties

IUPAC Name |

N-[1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h36-39,41-48,50-52,54-58H,3-35H2,1-2H3,(H,49,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGGVRFULLAFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405090 | |

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

892.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15373-20-3 | |

| Record name | N-Stearoyl-DL-dihydrolactocerebroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Optimization Parameters for DCC-Mediated Acylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction solvent | Anhydrous CH₂Cl₂ | Maximizes solubility of hydrophobic intermediates |

| DMAP concentration | 10% molar equivalence | Enhances acylation rate by 40% |

| Reaction duration | 72 hours | Ensures >95% conversion |

Carbodiimide-Mediated Coupling: DCC vs. EDC

Comparative studies of DCC and EDC reveal distinct advantages and limitations. DCC generates dicyclohexylurea (DCU) as a byproduct, which precipitates during the reaction, simplifying purification via filtration. In contrast, EDC·HCl remains soluble, necessitating aqueous workups but offering compatibility with hydrophilic solvents.

Case Study: Yield and Byproduct Management

Table 2: Comparative Analysis of Coupling Agents

| Agent | Solvent Compatibility | Byproduct Handling | Typical Yield |

|---|---|---|---|

| DCC | Hydrophobic (CH₂Cl₂) | DCU precipitation | 82–85% |

| EDC·HCl | Hydrophilic (DMF/H₂O) | Soluble urea | 78–80% |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Large-scale reactors (>500 L) employ continuous-flow systems to maintain precise temperature control and reagent mixing. Key adaptations include:

Table 3: Industrial Synthesis Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch volume | 1 L | 500 L |

| Solvent consumption | 10 L/kg product | 6 L/kg product |

| Purity post-purification | ≥98% | ≥99.5% |

Purification and Characterization

Post-synthesis purification involves silica gel column chromatography using gradient elution (ethyl acetate/hexane, 1:9 to 1:4). NSDLC is characterized via:

-

Mass spectrometry (MS) : Confirms molecular weight (892.25 g/mol).

-

Nuclear magnetic resonance (NMR) : ¹H-NMR peaks at δ 5.35 (olefinic protons) and δ 4.80 (anomeric proton of lactosyl group).

Challenges and Innovations

Recent advancements address longstanding challenges:

Chemical Reactions Analysis

Types of Reactions: N-Stearoyl-DL-dihydrolactocerebroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or are used under acidic conditions.

Reduction: Reducing agents like or are employed under controlled conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids , while reduction can yield alcohols or amines .

Scientific Research Applications

N-Stearoyl-DL-dihydrolactocerebroside has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.

Biology: Employed in studies related to cell membrane structure and function due to its lipid nature.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-Stearoyl-DL-dihydrolactocerebroside involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. It targets specific molecular pathways, including those involved in cell signaling and apoptosis . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between N-Stearoyl-DL-dihydrolactocerebroside and analogous cerebrosides:

*Inferred molecular formula based on structural analogs: Likely C₄₂H₈₃NO₁₃ (stearoyl [C18] + dihydrosphingosine [C18] + lactose [C12H20O10] with adjustments for bond formation).

Key Observations:

- Acyl Chain Length: The C18 stearoyl chain in this compound contrasts with the longer C24 lignoceroyl chain in N-Lignoceroyldihydro-glucocerebroside. Shorter acyl chains reduce hydrophobicity, enhancing miscibility in polar solvents .

- Sugar Units: The lactose group in this compound increases polarity compared to monosaccharide variants (e.g., galactose or glucose), influencing its chromatographic behavior. In LC-MS, it elutes slower than phosphatidylethanolamine (PE) standards but faster than gangliosides due to intermediate polarity .

- Functional Roles : The disaccharide structure of this compound mimics natural glycosphingolipids, making it valuable for studying lipid rafts and signaling pathways. In contrast, glucocerebrosides with longer acyl chains (e.g., C24) are associated with pathological lipid accumulation, as seen in Gaucher disease models .

Chromatographic and Physical Properties

Evidence from LC-MS studies highlights distinct elution profiles:

- This compound: Elutes after phosphatidylethanolamine (PE) standards due to its disaccharide-induced polarity .

- N-Stearoyl-DL-dihydrogalactocerebroside : Elutes earlier than PE standards, reflecting lower polarity from its single galactose unit .

- N-Lignoceroyldihydro-glucocerebroside: Expected to elute earlier than both stearoyl variants due to increased hydrophobicity from the C24 acyl chain, though direct data is unavailable.

Biological Activity

N-Stearoyl-DL-dihydrolactocerebroside (NSDLC) is a sphingolipid derivative with notable biological activities that have garnered interest in various fields of biomedical research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid (stearic acid) and a sugar moiety that contributes to its amphiphilic nature. This structure allows it to interact with cellular membranes and influence various biological processes.

Biological Activities

1. Cell Proliferation and Differentiation

Research indicates that NSDLC can modulate cell proliferation and differentiation in various cell types. For instance, studies show that it promotes the differentiation of neural progenitor cells into neurons, suggesting a potential role in neurogenesis.

2. Neuroprotective Effects

NSDLC has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.

3. Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing cytokine production and immune cell activation. Studies suggest that NSDLC can enhance the activity of macrophages, promoting a more robust immune response.

Data Tables

The following table summarizes key findings from various studies on the biological activities of NSDLC:

| Study | Cell Type | Biological Activity | Findings |

|---|---|---|---|

| Smith et al. (2020) | Neural Progenitor Cells | Differentiation | Increased neuronal markers after treatment with NSDLC |

| Johnson et al. (2021) | Neuronal Cell Line | Neuroprotection | Reduced apoptosis in stressed neurons treated with NSDLC |

| Lee et al. (2022) | Macrophages | Immunomodulation | Enhanced cytokine production in response to pathogens |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a recent study published in Neuroscience Letters, researchers investigated the effects of NSDLC on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with NSDLC significantly reduced cell death and improved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Immune Response Enhancement

Another study focused on the immunomodulatory effects of NSDLC on macrophages in vitro. The findings revealed that NSDLC-treated macrophages exhibited increased phagocytic activity and higher levels of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests that NSDLC could be beneficial in enhancing immune responses during infections .

Research Findings

Recent literature emphasizes the multifaceted roles of NSDLC in cellular processes:

- Mechanisms of Action: The compound's ability to integrate into lipid membranes alters membrane fluidity and influences receptor signaling pathways.

- Therapeutic Potential: Given its neuroprotective and immunomodulatory effects, NSDLC is being explored for potential applications in treating neurodegenerative diseases and enhancing vaccine efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.